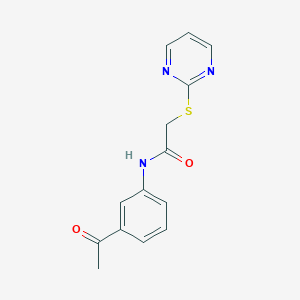
Ethyl 4-(2-chlorophenyl)-3,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-(2-chlorophenyl)-3,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinecarboxylate, also known as CTK7A, is a synthetic compound that has gained attention for its potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of Ethyl 4-(2-chlorophenyl)-3,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinecarboxylate is not fully understood, but it is believed to involve the modulation of various signaling pathways and cellular processes. In the study by Zhang et al. (2018), Ethyl 4-(2-chlorophenyl)-3,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinecarboxylate was found to activate the PI3K/Akt pathway, which is involved in cell survival and growth, and inhibit the JNK pathway, which is associated with cell death. In the study by Liu et al. (2019), Ethyl 4-(2-chlorophenyl)-3,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinecarboxylate was shown to induce apoptosis in breast cancer cells through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins. Further research is needed to elucidate the precise mechanism of action of Ethyl 4-(2-chlorophenyl)-3,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinecarboxylate.
Biochemical and Physiological Effects
Ethyl 4-(2-chlorophenyl)-3,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinecarboxylate has been shown to have various biochemical and physiological effects, depending on the target cells and experimental conditions. In the study by Zhang et al. (2018), Ethyl 4-(2-chlorophenyl)-3,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinecarboxylate was found to increase the viability of neuronal cells and reduce the production of reactive oxygen species, indicating its neuroprotective effects. In the study by Liu et al. (2019), Ethyl 4-(2-chlorophenyl)-3,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinecarboxylate was shown to inhibit the proliferation and migration of breast cancer cells, suggesting its potential as an anti-cancer agent. However, the effects of Ethyl 4-(2-chlorophenyl)-3,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinecarboxylate on other cell types and physiological systems are not well characterized and require further investigation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Ethyl 4-(2-chlorophenyl)-3,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinecarboxylate in lab experiments is its synthetic nature, which allows for precise control of the compound's structure and purity. This is particularly important for studies that require high-quality compounds with consistent properties. Additionally, Ethyl 4-(2-chlorophenyl)-3,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinecarboxylate has shown a wide range of biological activities, making it a versatile tool for various research applications. However, one of the limitations of using Ethyl 4-(2-chlorophenyl)-3,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinecarboxylate is its complex synthesis method, which may require specialized equipment and expertise. Furthermore, the biological effects of Ethyl 4-(2-chlorophenyl)-3,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinecarboxylate may vary depending on the experimental conditions and target cells, which may complicate its use in certain research settings.
Direcciones Futuras
There are several potential future directions for the research on Ethyl 4-(2-chlorophenyl)-3,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinecarboxylate. One area of interest is the elucidation of its precise mechanism of action and molecular targets, which could provide insights into its biological effects and potential therapeutic applications. Additionally, further studies are needed to investigate the effects of Ethyl 4-(2-chlorophenyl)-3,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinecarboxylate on different cell types and physiological systems, as well as its potential toxicity and side effects. Another potential direction is the development of novel derivatives and analogs of Ethyl 4-(2-chlorophenyl)-3,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinecarboxylate with enhanced biological activities and improved pharmacokinetic properties. Overall, the research on Ethyl 4-(2-chlorophenyl)-3,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinecarboxylate has the potential to contribute to the development of new therapeutic agents and the understanding of various biological processes.
Métodos De Síntesis
Ethyl 4-(2-chlorophenyl)-3,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinecarboxylate is synthesized through a multistep process that involves the condensation of 2-chlorobenzaldehyde with cyclohexanone, followed by a Michael addition reaction with ethyl acetoacetate. The resulting intermediate is then subjected to a series of reactions, including a decarboxylation and a cyclization, to yield the final product. The synthesis of Ethyl 4-(2-chlorophenyl)-3,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinecarboxylate is a complex process that requires careful control of reaction conditions and purification steps to obtain a high yield and purity of the compound.
Aplicaciones Científicas De Investigación
Ethyl 4-(2-chlorophenyl)-3,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinecarboxylate has shown promising results in various scientific research fields, including neuroprotection, cancer treatment, and antimicrobial activity. In a study conducted by Zhang et al. (2018), Ethyl 4-(2-chlorophenyl)-3,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinecarboxylate was found to protect against neurotoxicity induced by amyloid-β peptide in vitro and in vivo, suggesting its potential as a therapeutic agent for Alzheimer's disease. In another study by Liu et al. (2019), Ethyl 4-(2-chlorophenyl)-3,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinecarboxylate was shown to inhibit the growth of human breast cancer cells by inducing apoptosis and cell cycle arrest. Additionally, Ethyl 4-(2-chlorophenyl)-3,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinecarboxylate has exhibited antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli (Wang et al., 2016).
Propiedades
Nombre del producto |
Ethyl 4-(2-chlorophenyl)-3,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinecarboxylate |
|---|---|
Fórmula molecular |
C21H24ClNO3 |
Peso molecular |
373.9 g/mol |
Nombre IUPAC |
ethyl 4-(2-chlorophenyl)-3,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-2-carboxylate |
InChI |
InChI=1S/C21H24ClNO3/c1-5-26-20(25)19-12(2)17(13-8-6-7-9-14(13)22)18-15(23-19)10-21(3,4)11-16(18)24/h6-9,17,23H,5,10-11H2,1-4H3 |
Clave InChI |
PWAZDXWQDRIJAP-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC=CC=C3Cl)C |
SMILES canónico |
CCOC(=O)C1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC=CC=C3Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-5-yl]-N-(4-fluoro-3-phenoxybenzylidene)amine](/img/structure/B299247.png)
![4-Fluoro-3-phenoxybenzaldehyde [4-(4-bromophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B299249.png)

![(5E)-5-({5-[(4-chlorophenyl)sulfanyl]furan-2-yl}methylidene)-1-(2-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B299252.png)
![(5E)-1-(4-chlorophenyl)-5-({5-[(4-chlorophenyl)sulfanyl]furan-2-yl}methylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B299254.png)
![2-({5-[(4-chlorophenyl)sulfanyl]-2-furyl}methylene)-1H-indene-1,3(2H)-dione](/img/structure/B299255.png)
![5-[[5-(4-chlorophenyl)sulfanylfuran-2-yl]methylidene]-2-sulfanyl-1H-pyrimidine-4,6-dione](/img/structure/B299256.png)
![2-[benzyl-(4-chlorophenyl)sulfonylamino]-N-[(E)-[4-[2-(cyclohexylamino)-2-oxoethoxy]phenyl]methylideneamino]acetamide](/img/structure/B299260.png)
![2-[(2E)-2-(4-{2-[(2-chlorophenyl)amino]-2-oxoethoxy}benzylidene)hydrazinyl]-N-(2,5-dimethoxyphenyl)-2-oxoacetamide](/img/structure/B299262.png)
![2-[(2E)-2-{4-[2-(cyclohexylamino)-2-oxoethoxy]benzylidene}hydrazinyl]-N-(2,4-dimethoxyphenyl)-2-oxoacetamide](/img/structure/B299263.png)
![2-oxo-2-[2-(4-{2-oxo-2-[(1-phenylethyl)amino]ethoxy}benzylidene)hydrazino]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B299266.png)
![2-(2-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylene}hydrazino)-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B299267.png)
![2-{2-[4-(2-amino-2-oxoethoxy)benzylidene]hydrazino}-N-(4-chloro-2-methylphenyl)-2-oxoacetamide](/img/structure/B299268.png)